molecular formula C21H27N3O3 B7021939 N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B7021939
M. Wt: 369.5 g/mol
InChI Key: DNFXYSHYZHUQNT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide is a complex organic compound that features a cyclopropyl group, a quinoline derivative, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(25)23(17-9-10-17)13-18-6-4-12-22(18)21(27)14-24-19-7-3-2-5-16(19)8-11-20(24)26/h2-3,5,7,17-18H,4,6,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXYSHYZHUQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1C(=O)CN2C(=O)CCC3=CC=CC=C32)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:

    Formation of the quinoline derivative: This involves the cyclization of an appropriate precursor to form the quinoline ring.

    Acetylation: The quinoline derivative is then acetylated to introduce the acetyl group.

    Pyrrolidine ring formation: The acetylated quinoline is reacted with a pyrrolidine derivative to form the pyrrolidine ring.

    Cyclopropylation: Finally, the cyclopropyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[[1-[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring can have diverse applications, depending on the other functional groups present.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group, a quinoline derivative, and a pyrrolidine ring. This combination of features gives the compound distinct chemical and biological properties, making it valuable for various research and industrial applications.

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